Dimethyl-d6 carbonate

Description

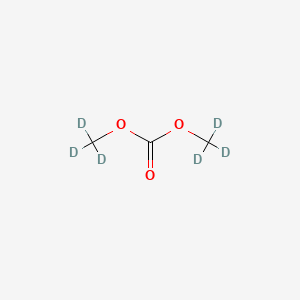

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(trideuteriomethyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c1-5-3(4)6-2/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJIGPNLZYLLBP-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679845 | |

| Record name | Bis[(~2~H_3_)methyl] carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108481-44-3 | |

| Record name | Bis[(~2~H_3_)methyl] carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 108481-44-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Deuterium Isotopic Labeling in Mechanistic and Analytical Studies

Deuterium (B1214612) isotopic labeling is a powerful technique that involves the strategic replacement of hydrogen atoms with deuterium in a molecule. synmr.in This substitution provides a subtle yet powerful probe to investigate complex chemical and biological processes without significantly altering the molecule's chemical properties. musechem.com The primary physical difference between hydrogen and deuterium is their mass; deuterium is approximately twice as heavy as hydrogen. This mass difference leads to a lower vibrational frequency for carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds, resulting in a higher energy requirement to break a C-D bond. musechem.comwikipedia.org

This difference in bond energy is the basis for the Kinetic Isotope Effect (KIE) , a phenomenon where a chemical reaction proceeds at a different rate when a hydrogen atom is replaced by a deuterium atom. wikipedia.orgnumberanalytics.com By measuring the change in reaction rate, researchers can determine if a specific C-H bond is broken in the rate-determining step of a reaction, providing crucial insights into the reaction mechanism. princeton.edulibretexts.org

There are two main types of kinetic isotope effects:

Primary KIE: Occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.orgslideshare.netnih.gov

Secondary KIE: Observed when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-determining step. wikipedia.orglibretexts.org

Beyond mechanistic studies, deuterium labeling is indispensable in analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). symeres.com In NMR, deuterated solvents are used to avoid interfering signals from the solvent. carlroth.com In mass spectrometry, deuterium-labeled compounds serve as ideal internal standards for quantitative analysis because they have nearly identical chemical and physical properties to the non-labeled compound but are easily distinguishable by their mass. researchgate.netacs.org This allows for more accurate and precise measurements in complex biological and environmental samples. symeres.com

Strategic Importance of Dimethyl D6 Carbonate As a Research Tool

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Organic Carbonates

Achieving site-specific deuteration is a primary challenge in the synthesis of isotopically labeled compounds. The ability to introduce deuterium at precise locations within a molecule is crucial for understanding reaction mechanisms and for tailoring the properties of the final product. researchgate.net

Pathways for Methyl Deuteration in Carbonate Structures

The deuteration of the methyl groups in carbonate structures is a key transformation for synthesizing compounds like this compound. One common approach involves the use of deuterated starting materials. For instance, this compound can be synthesized from methanol-d4 (B120146) and a suitable carbonyl source. Another strategy is the direct hydrogen-deuterium (H/D) exchange on the carbonate molecule itself or on a precursor. x-chemrx.com

Studies have shown that base- or acid-catalyzed exchange reactions can be effective for protons that are enolizable. scielo.org.mx However, for non-enolizable positions, such as those in the methyl groups of dimethyl carbonate, other methods are required. Metal-catalyzed H/D exchange reactions have emerged as a powerful tool for this purpose. google.com For example, palladium on carbon (Pd/C) has been used to facilitate H/D exchange with D₂O as the deuterium source. nih.govmdpi.com

Furthermore, the structure of deuterated molecules can be investigated using techniques like neutron diffraction. A study on fully deuterated dimethyl carbonate revealed its crystal structures at low temperatures, providing insights into the intermolecular interactions governed by weak hydrogen bonds between the methyl-group deuterium atoms and oxygen atoms. cambridge.org

Optimization of Isotopic Enrichment and Purity in Deuterated Synthesis

Achieving high isotopic enrichment and chemical purity is paramount in the synthesis of deuterated compounds. rsc.org The presence of partially deuterated or non-deuterated impurities can complicate analysis and diminish the desired properties of the labeled compound.

Several strategies are employed to maximize isotopic enrichment. The choice of deuterium source is critical; D₂O and D₂ gas are common, but their effective use often requires specific catalysts and reaction conditions. nih.gov The reaction time, temperature, and catalyst loading are key parameters that need to be optimized to drive the deuteration to completion. For instance, in a Pd/C catalyzed H/D exchange, increasing the reaction temperature can enhance the exchange yield. mdpi.com

Analytical techniques such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for evaluating the isotopic enrichment and structural integrity of the synthesized deuterated compounds. rsc.orgresearchgate.net These methods allow for the quantification of the deuterium content and confirm the location of the deuterium atoms within the molecule.

Table 1: Analytical Techniques for Isotopic Enrichment and Purity

| Analytical Technique | Information Provided | Reference |

| High-Resolution Mass Spectrometry (HR-MS) | Determines isotopic enrichment by analyzing the mass-to-charge ratio of isotopic ions. | rsc.orgresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the structural integrity and the specific positions of the deuterium labels. | rsc.orgresearchgate.net |

| Neutron Diffraction | Investigates the crystal structure and intermolecular interactions of deuterated compounds. | cambridge.org |

Catalytic Approaches and Reaction Conditions in Deuterated Carbonate Synthesis

Catalysis plays a pivotal role in the synthesis of both non-deuterated and deuterated organic carbonates. The development of efficient catalytic systems is crucial for achieving high yields and selectivities under mild conditions. diva-portal.orgresearchgate.net

The synthesis of dialkyl carbonates, including dimethyl carbonate, from CO₂ and alcohols is an equilibrium-limited reaction. rsc.org Various catalysts have been explored to overcome this limitation, including metal oxides like CeO₂, ZnO, and MgO, as well as homogeneous catalysts. rsc.orgosti.gov For the direct synthesis of dimethyl carbonate from methanol and CO₂, the use of a dehydrating agent is often necessary to shift the equilibrium towards the product side. rsc.org

In the context of deuterated carbonates, catalytic methods are essential for facilitating the incorporation of deuterium. For example, the synthesis of cyclic carbonates from epoxides and CO₂ can be catalyzed by various systems, including homogeneous catalysts like phosphines and quaternary onium salts, as well as heterogeneous catalysts such as metal-organic frameworks (MOFs). The choice of catalyst and cocatalyst can significantly influence the reaction rate and efficiency. For instance, in the cycloaddition of CO₂ with epoxides using MOFs, the bromide anion has been predicted to be a highly effective cocatalyst.

Recent advancements have focused on developing sustainable and efficient catalytic processes. Flow chemistry, for example, offers precise control over reaction parameters and can lead to improved yields and selectivity in isotope-labeling reactions. x-chemrx.com

Table 2: Catalytic Systems for Carbonate Synthesis

| Catalyst System | Reaction Type | Key Features | Reference |

| CeO₂ | Direct synthesis of dialkyl carbonates from CO₂ and alcohols | Heterogeneous catalyst, effective in overcoming equilibrium limitations. | rsc.org |

| ZnO, MgO | Alcoholysis of urea with methanol to produce dimethyl carbonate | Metal oxide catalysts, activity depends on reaction conditions. | osti.gov |

| Gallium aminotrisphenolate compounds | Synthesis of cyclic carbonates from epoxides and CO₂ | Highly active homogeneous catalysts. | shu.ac.uk |

| Metal-Organic Frameworks (MOFs) with cocatalyst | Cycloaddition of CO₂ with epoxides | Heterogeneous catalysts, rate-determining step is often the ring-opening of the epoxide. | |

| Pd/C-Al-D₂O | Selective H-D exchange reactions | Generates D₂ gas in situ from D₂O for deuteration. | nih.govmdpi.com |

| Silver catalysts with phosphine (B1218219) ligands | Site-selective C-H bond deuteration of heterocycles | Uses CH₃OD as the deuterium source. | nih.gov |

Advanced Spectroscopic Applications of Dimethyl D6 Carbonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Elucidation

NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution. cymitquimica.com The use of deuterated compounds like dimethyl-d6 carbonate is instrumental in enhancing the quality and interpretability of NMR spectra. carlroth.comchemie-brunschwig.ch

Deuterated solvents are essential in high-resolution NMR spectroscopy to avoid strong solvent signals that would otherwise obscure the signals from the analyte. carlroth.com this compound, with a high degree of deuteration (typically ≥99 atom % D), effectively minimizes residual proton signals, leading to cleaner and more reliable spectral data. carlroth.comsigmaaldrich.com Its excellent solvent characteristics make it suitable for a range of compounds, aiding in the structural analysis of biomolecules and other organic molecules. cymitquimica.comsigmaaldrich.com The use of such solvents enhances the clarity of spectra, which is crucial for interpreting complex molecular data. cymitquimica.com

Physical Properties of this compound for NMR Applications:

| Property | Value |

|---|---|

| Molecular Formula | C₃D₆O₃ |

| Molecular Weight | ~96.11 g/mol |

| Boiling Point | 90 °C |

| Melting Point | 2-4 °C |

| Isotopic Purity | ≥99 atom % D |

Data sourced from multiple references. sigmaaldrich.com

Deuterium (B1214612) labeling is a key strategy for investigating the intricate details of molecular behavior. magritek.com By selectively introducing deuterium into molecules, researchers can study conformational dynamics and intermolecular interactions. copernicus.orgmdpi.com While direct studies specifically citing this compound for this purpose are not abundant, the principles of using deuterated reagents are well-established. Deuterium substitution can influence the relaxation properties of neighboring nuclei, providing insights into molecular motion and binding events. acs.org

The study of conformational exchange dynamics, often observed through variable temperature NMR experiments, benefits from the use of deuterated solvents to cover a wide temperature range. unibas.it Knowledge of free ligand conformational preferences and the energy barriers between different rotational isomers is crucial in fields like drug design. copernicus.orgresearchgate.net NMR signal line shapes provide site-specific information about these dynamic processes, which can occur on a millisecond timescale. copernicus.org Deuterium labeling, in general, is a powerful tool for elucidating reaction mechanisms and metabolic pathways. acs.org For instance, the presence of deuterium can affect hydrogen bonding and, consequently, the three-dimensional structure of proteins, which can be monitored by NMR. acs.org

This compound as a Deuterated Solvent for High-Resolution NMR

Mass Spectrometry (MS) for Tracing Reaction Pathways and Quantitative Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Isotopic labeling with compounds like this compound is a cornerstone of many advanced MS applications. otsuka.co.jp

In mass spectrometry, molecules are ionized and then fragmented. The pattern of fragmentation provides a fingerprint that helps in identifying the molecule. When a molecule is isotopically labeled, the masses of the fragments containing the label will be shifted. This mass shift provides precise information about the location of the label within the molecule's structure.

Stable isotope labeling with dimethyl reagents is a widely used technique in quantitative proteomics. nih.govspringernature.com Although these methods often use formaldehyde (B43269) and sodium cyanoborohydride for labeling primary amines on peptides, the principle demonstrates the utility of deuterium labeling in MS. The introduction of deuterium atoms from a labeling reagent like this compound would result in a predictable mass increase (M+6) for the labeled molecule or fragment, allowing for the differentiation of labeled from unlabeled species. sigmaaldrich.com This is invaluable for tracing reaction pathways and understanding fragmentation mechanisms. magritek.comacs.org

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying a compound in a sample. ptb.de The technique involves adding a known amount of a stable isotope-labeled version of the analyte (the "spike") to the sample. ptb.decore.ac.uk this compound can serve as, or be used to synthesize, such an internal standard. core.ac.uk

The key principle of IDMS is that the isotopically labeled standard behaves chemically and physically identically to the natural analyte during sample preparation and analysis. ptb.de Therefore, any loss of the analyte during these steps is corrected for by measuring the ratio of the natural analyte to the labeled standard in the mass spectrometer. ptb.decore.ac.uk This method allows for highly precise and accurate quantification, compensating for matrix effects and variations in instrument response. core.ac.uk IDMS is used extensively in clinical chemistry, environmental analysis, and proteomics for reaction monitoring and creating calibration standards. otsuka.co.jpptb.delcms.cznih.gov

Example of Isotopic Labeling for IDMS:

| Analyte | Isotope-Labeled Standard | Mass Shift | Application |

|---|---|---|---|

| Dimethyl Sulfide (DMS) | Dimethyl-d6 Sulfide (DMS-d6) | +6 Da | Quantification of DMSP in environmental samples |

This example illustrates the principle using a related dimethyl compound. core.ac.uk

Isotopic Labeling with this compound in Fragmentation Studies

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Isotope Effects

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of a molecule. libretexts.org These vibrations are sensitive to the masses of the atoms and the strength of the chemical bonds.

When hydrogen atoms in a molecule are replaced with heavier deuterium atoms, as in this compound, the vibrational frequencies of the bonds involving these atoms decrease. libretexts.org This phenomenon, known as the kinetic isotope effect, can be observed in the vibrational spectrum. The downshift in frequency is predictable based on the change in the reduced mass of the vibrating atoms. libretexts.org

Studies on the unlabeled dimethyl carbonate have used vibrational spectroscopy to investigate its conformational behavior, suggesting an equilibrium between different conformers in the liquid state. researchgate.net By comparing the spectra of dimethyl carbonate and this compound, a more complete vibrational assignment can be made. nasa.gov The isotopic shifts help to confirm the assignment of specific vibrational modes, such as C-H stretches versus C-D stretches, and to refine the understanding of the molecule's structure and force fields. libretexts.orgnasa.govqut.edu.au

Spectroscopic Characterization of Deuterium Isotope Effects in this compound

The substitution of hydrogen with its heavier isotope, deuterium, in dimethyl carbonate (DMC) to form this compound ((CD₃O)₂CO) induces significant and measurable effects on its spectroscopic properties. This phenomenon, known as the deuterium isotope effect, is a powerful tool for elucidating molecular structure, vibrational dynamics, and intermolecular interactions.

The primary influence of deuteration is on the vibrational frequencies of the molecule. libretexts.orgajchem-a.com Due to the increased mass of deuterium compared to protium, the vibrational frequencies associated with the C-D bonds in this compound are lower than the corresponding C-H vibrations in non-deuterated DMC. libretexts.org This shift to a lower wavenumber (downshift) is a direct consequence of the change in the reduced mass of the vibrating system, while the force constant of the bond remains largely unaffected. libretexts.org For instance, the characteristic C-H stretching vibrations in DMC typically appear in the 2850 cm⁻¹ to 3030 cm⁻¹ region of the infrared spectrum. researchgate.net In this compound, these modes are expected to shift to significantly lower frequencies.

This isotopic shift is not confined solely to the stretching modes but affects all vibrational modes involving the substituted atoms to some extent. libretexts.org Bending modes, such as wagging and scissoring of the methyl groups, which are observed between 1375 cm⁻¹ and 1480 cm⁻¹ in DMC, also experience a downshift upon deuteration. researchgate.net The magnitude of this shift provides valuable information for the precise assignment of vibrational bands in the spectra of dimethyl carbonate and its isotopologues.

Furthermore, the deuterium isotope effect can influence the conformational equilibrium of molecules. Dimethyl carbonate is known to exist as a mixture of at least two conformers, cis-cis and cis-trans, in the liquid state. researchgate.netrsc.org Spectroscopic studies have been employed to determine the enthalpy difference between these conformers. researchgate.net While specific studies on how deuteration affects this equilibrium in this compound are not extensively detailed in the provided results, it is a recognized principle that isotopic substitution can subtly alter the conformational landscape of a molecule.

The table below summarizes the expected shifts in vibrational frequencies due to the deuterium isotope effect in this compound, based on the typical vibrational modes of dimethyl carbonate.

Table 1: Comparison of Typical Vibrational Frequencies for Dimethyl Carbonate (DMC) and Expected Shifts for this compound (DMC-d6)

| Vibrational Mode | Typical Frequency Range in DMC (cm⁻¹) | Expected Effect in DMC-d6 |

| C-H Stretching | 2850 - 3030 researchgate.net | Significant downshift |

| C=O Stretching | ~1742 (liquid phase) researchgate.net | Minor downshift |

| O-C-O Stretching | 1260 - 1320 researchgate.net | Downshift |

| CH₃ Bending (wagging, scissoring) | 1375 - 1480 researchgate.net | Significant downshift |

| O-CO-O Rocking | ~791 researchgate.net | Minor shift |

In Situ Vibrational Analysis of Reactions Utilizing this compound

The unique spectroscopic signature of this compound makes it an invaluable tool for in situ vibrational analysis of chemical reactions. By replacing standard dimethyl carbonate with its deuterated counterpart, researchers can track the transformation of the carbonate molecule and distinguish its reaction intermediates and products from other species in the reaction mixture.

A prominent application of this technique is in the study of electrolyte decomposition in lithium-ion batteries. Dimethyl carbonate is a common component of the electrolyte, and its reaction with the lithium metal anode leads to the formation of a solid electrolyte interphase (SEI). Understanding the composition of this layer is crucial for improving battery performance and longevity.

By using this compound, the vibrational modes of the decomposition products originating from the solvent can be clearly identified using techniques like Fourier Transform Infrared (FTIR) spectroscopy. For example, in studies of the reaction between metallic lithium and dimethyl carbonate, various products such as lithium methyl carbonate, lithium methoxide (B1231860), and lithium oxalate (B1200264) have been identified. osti.gov The use of DMC-d6 would result in isotopically labeled versions of these products, whose characteristic vibrational frequencies would be shifted. This allows for unambiguous assignment of the spectral features corresponding to the SEI components derived from the carbonate solvent.

In situ spectroscopic techniques, such as Diffuse Reflectance Infrared Fourier Transfer Spectroscopy (DRIFTS), are also employed to study catalytic reactions. mdpi.com For instance, in the synthesis of dimethyl carbonate from methanol (B129727) and carbon dioxide, DRIFTS can be used to observe the formation of surface species on the catalyst. mdpi.com Utilizing deuterated reactants like this compound (in the reverse reaction) or deuterated methanol would allow for a clearer understanding of the reaction mechanism by distinguishing the vibrational signatures of the intermediates and products. mdpi.com

The table below illustrates how in situ vibrational analysis with this compound could be used to identify reaction products by comparing the expected vibrational modes of deuterated and non-deuterated species.

Table 2: Application of this compound in In Situ Vibrational Analysis of a Hypothetical Reaction

| Species | Key Vibrational Mode | Expected Frequency in H-species (cm⁻¹) | Expected Frequency in D-species (cm⁻¹) | Application |

| Methoxide (CH₃O⁻/CD₃O⁻) | C-H/C-D Stretch | ~2800-3000 | Lower (shifted) | Tracking formation of methoxide intermediates in electrolyte decomposition. osti.gov |

| Methyl Carbonate (CH₃OCO₂⁻/CD₃OCO₂⁻) | C-H/C-D Stretch | ~2800-3000 | Lower (shifted) | Identifying key components of the solid electrolyte interphase (SEI). osti.gov |

| Formate (HCOO⁻/DCOO⁻) | C-H/C-D Stretch | ~2850 | Lower (shifted) | Elucidating reaction pathways in catalytic synthesis. mdpi.com |

Neutron Scattering Experiments in Deuterated Systems for Materials Science

Neutron scattering is a powerful technique for probing the structure and dynamics of materials at the atomic and molecular level. mdpi.comacs.org In the context of materials science, particularly for hydrogen-rich soft materials, the use of deuterated compounds like this compound offers significant advantages. mdpi.comsigmaaldrich.com This is due to the distinct neutron scattering properties of hydrogen and deuterium nuclei.

Hydrogen (protium, ¹H) has a large incoherent scattering cross-section, which leads to a strong, isotropic scattering signal that can obscure the coherent scattering signals containing structural information. In contrast, deuterium (²H or D) has a much smaller incoherent scattering cross-section and a significant coherent scattering cross-section. mdpi.comacs.org By selectively replacing hydrogen with deuterium in a sample—a technique known as isotopic substitution—researchers can manipulate the neutron scattering contrast and highlight specific components or interactions within a complex system.

This compound can be used as a deuterated solvent or a component in materials science studies to:

Determine the structure of complex fluids and mixtures: In studies of electrolyte solutions for batteries, using DMC-d6 can help to elucidate the solvation structure of lithium ions and the arrangement of solvent molecules. sigmaaldrich.com Neutron diffraction with isotopic substitution can reveal detailed information about the intermolecular organization in liquids. researchgate.net

Investigate the conformation of polymers in solution: By dissolving a hydrogenous polymer in deuterated dimethyl carbonate, the scattering from the solvent is minimized, allowing the scattering from the polymer chains to be clearly observed. This enables the determination of the polymer's size, shape, and conformation.

Probe the dynamics of adsorbed molecules: Quasielastic neutron scattering (QENS) can be used to study the diffusive motions of molecules. By using DMC-d6, the dynamics of other hydrogen-containing species adsorbed on a surface or within a porous material can be isolated and studied. acs.org

The significant difference in scattering cross-sections between hydrogen and deuterium is the fundamental reason for the utility of this compound in neutron scattering experiments.

Table 3: Neutron Scattering Properties of Hydrogen and Deuterium

| Isotope | Coherent Scattering Cross-section (barns) | Incoherent Scattering Cross-section (barns) | Significance for Neutron Scattering |

| Hydrogen (¹H) | 1.76 | 80.26 | High incoherent scattering, useful for studying dynamics, but can mask structural information. acs.org |

| Deuterium (²H) | 5.59 | 2.05 | High coherent scattering, allows for structural determination through contrast variation. acs.org |

Mechanistic Investigations Utilizing Dimethyl D6 Carbonate As an Isotopic Tracer

Elucidation of Reaction Mechanisms in Organic Transformations

The precise tracking of deuterium (B1214612) atoms in DMC-d6 facilitates a detailed understanding of complex reaction mechanisms in organic synthesis.

Carbonate-Mediated Reaction Pathways via Deuterium Tracking

The reactivity of dimethyl carbonate can be tuned for either methoxycarbonylation or methylation by adjusting reaction temperatures. unicamp.br Isotope-labeling studies using deuterated reagents like DMC-d6 are instrumental in elucidating the underlying mechanisms of these reactions. researchgate.net For instance, in base-catalyzed methyl transfer reactions from dimethyl carbonate to carboxylic acids, isotope-labeling studies have suggested a mechanism involving a direct methyl transfer from the carbonate to the substrate. researchgate.net

The use of deuterated solvents, which can be prepared from deuterium oxide, is a common strategy for introducing deuterium into molecules to study reaction mechanisms through kinetic isotope effects. uva.esacs.org In the context of carbonate-mediated reactions, deuterium tracking helps to differentiate between various proposed pathways. For example, in the synthesis of dimethyl carbonate itself over certain catalysts, isotopic labeling of reactants like methanol (B129727) or carbon monoxide allows for the determination of the origin of atoms in the final product and intermediates. rsc.orgrsc.org

Solvent Participation and Exchange Studies Using Deuterated Carbonates

Deuterated carbonates, including DMC-d6, are employed to investigate the role of the solvent in a reaction. carlroth.com The exchange of deuterium between the solvent and reactants or intermediates can provide evidence for solvent participation in the reaction mechanism. acs.org For example, H/D exchange studies using deuterated solvents in the presence of a base can reveal the acidity of certain C-H bonds and the potential for the solvent to act as a proton (or deuteron) source. uva.esrsc.org

In studies of reactions where dimethyl carbonate is the solvent, using DMC-d6 allows for the clear differentiation between the solvent molecules and reactants or products through techniques like NMR spectroscopy and mass spectrometry. This is particularly useful in studying transesterification or other exchange reactions where the carbonate moiety might be incorporated into the product.

Electrochemical System Studies and Interfacial Phenomena

In the field of energy storage, particularly in lithium-ion batteries, understanding the decomposition of electrolyte components is crucial for improving battery performance and lifetime. DMC-d6 is a key tool in these investigations.

Mechanistic Studies of Electrolyte Decomposition Pathways in Energy Storage Devices

Lithium-ion battery electrolytes are complex mixtures, often containing dimethyl carbonate as a linear carbonate component. acs.orgnih.gov The decomposition of these electrolytes at the electrode surfaces leads to the formation of a complex mixture of products and impacts battery performance. nih.govsoton.ac.uk Isotope labeling, using compounds like DMC-d6 or ¹³C-labeled ethylene (B1197577) carbonate, is a powerful technique to trace the origin of these decomposition products. nih.gov

By substituting standard dimethyl carbonate with DMC-d6 in an electrolyte formulation, researchers can use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to identify which decomposition products originate from the dimethyl carbonate component. acs.org This helps in postulating the specific chemical and electrochemical reaction pathways that lead to electrolyte breakdown. nih.gov For example, studies have investigated the thermal and electrochemical degradation of electrolytes and proposed fragmentation mechanisms for oligomeric compounds based on isotope labeling. nih.gov

Table 1: Key Research Findings from Electrolyte Decomposition Studies

| Research Focus | Key Findings | Analytical Techniques |

| Thermal stability of SEI components | The thermal decomposition of lithium carbonate and lithium alkyl carbonates with LiPF6 in DMC leads to the formation of CO₂, LiF, ethers, and various phosphate (B84403) compounds. acs.org | XPS, IR-ATR, NMR, GC-MS |

| Electrochemical decomposition of EC/DEC electrolyte | Proposed formation scheme for oligo phosphates and disproved certain reactive species based on ¹³C-labeling. nih.gov | LC-HRMS |

| Decomposition at nickel-rich cathodes | Two distinct decomposition routes for the electrolyte at NMC electrodes were proposed based on the state-of-charge, involving either dehydrogenation of EC or chemical oxidation by released oxygen. soton.ac.uksoton.ac.ukrsc.org | Operando gas measurements, Solution NMR |

Investigation of Solid Electrolyte Interphase (SEI) Formation Mechanisms

The Solid Electrolyte Interphase (SEI) is a passivation layer that forms on the anode surface of lithium-ion batteries during the initial charging cycles. rsc.org Its composition and stability are critical for the battery's long-term performance. acs.org The SEI is formed from the reduction products of the electrolyte components. acs.org

Using DMC-d6 allows for the precise determination of the contribution of dimethyl carbonate to the formation of the SEI layer. By analyzing the SEI composition using surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), researchers can identify fragments containing deuterium that have been incorporated into the SEI. acs.orgresearchgate.net This information is vital for understanding how different electrolyte components contribute to the formation and evolution of this crucial interfacial layer. acs.orgrsc.org For example, studies have shown that the SEI is a complex mixture of inorganic and organic compounds, including lithium carbonate and lithium alkyl carbonates, which are direct or indirect products of dimethyl carbonate reduction. acs.org

Degradation Pathways and Stability Studies of Organic Compounds

The stability of organic compounds, including solvents like dimethyl carbonate, is a critical factor in many applications. Isotopic labeling with deuterium is a valuable method for studying degradation mechanisms. The hydrolysis of diethyl carbonate (DEC), a related compound, has been shown to be catalyzed by both acids and bases, leading to carbon dioxide and ethanol. cetjournal.it Similar studies can be applied to DMC.

By using DMC-d6, researchers can track the fate of the deuterated methyl groups during degradation processes. For instance, in studies of atmospheric chemistry, the reaction of dimethyl carbonate with hydroxyl radicals has been investigated using quantum chemical methods to identify different reaction pathways, such as hydrogen atom abstraction. nih.gov While this specific study did not use DMC-d6, the application of isotopic labeling would provide experimental validation for the calculated reaction barriers and product distributions. The analysis of degradation products using techniques like NMR and mass spectrometry would clearly indicate whether the degradation involves the cleavage of the methyl-oxygen bond or other pathways. nih.gov

Tracing Degradation Products through Isotopic Labeling

Isotopic labeling with Dimethyl-d6 carbonate is a definitive method for identifying the origin of degradation products in complex chemical systems, such as in the electrolytes of lithium-ion batteries. doi.orgresearchgate.net In these systems, electrolytes are often mixtures of cyclic and linear carbonates, like ethylene carbonate (EC) and dimethyl carbonate (DMC). doi.org During battery operation, these solvent molecules can decompose, forming a complex layer on the electrode surfaces known as the solid electrolyte interphase (SEI). Understanding the composition of the SEI and other degradation products is crucial for improving battery performance and longevity.

By substituting standard DMC with this compound in an electrolyte mixture, any degradation product containing a deuterated methyl group (-CD₃) can be unequivocally identified as originating from the DMC component. doi.orgresearchgate.net Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy are employed to separate and identify these labeled species. researchgate.net For instance, research using ¹³C-labeled DMC has shown that it decomposes into labeled lithium alkyl carbonates, which are key components of the stabilizing SEI layer. The use of this compound allows for similar tracking of the methyl groups, providing clarity on the specific reaction pathways involved in its decomposition versus that of other electrolyte components.

Research Findings on Carbonate Degradation Using Isotopic Labeling

| Isotopically Labeled Compound | System Studied | Analytical Technique | Key Research Finding | Reference |

|---|---|---|---|---|

| Dimethyl carbonate-d6 (DMC-d6) | Lithium-ion Battery Electrolyte | GC-MS, NMR Spectroscopy | Enables precise tracking of DMC-derived degradation products, distinguishing them from those of other electrolyte components like ethylene carbonate (EC). | doi.orgresearchgate.net |

| Dimethyl carbonate-¹³C₃ (DMC-¹³C₃) | Solid Electrolyte Interphase (SEI) Formation | NMR, MS | Demonstrated that DMC decomposes into ¹³C-labeled lithium alkyl carbonates, which contribute to the stabilization of the electrode-electrolyte interface. | |

| Ethylene carbonate-¹³C₃ (EC-¹³C₃) | Lithium-ion Battery Electrolyte | GC-MS | Used to differentiate the contributions of cyclic (EC) versus linear (DMC) carbonates to the formation of soluble degradation species and polymerizations. | researchgate.net |

Environmental Fate and Transformation Mechanisms of Carbonate-Based Compounds

Dimethyl carbonate is considered an environmentally benign reagent and solvent, in part because it can be synthesized from methanol and carbon dioxide, a greenhouse gas. researchgate.netiupac.org Understanding its transformation and persistence in the environment is essential. Isotopic tracers like this compound are invaluable for studying the environmental fate and mechanisms of carbonate compounds. These studies can reveal how the molecule breaks down or reacts with other substances in soil, water, or air.

The primary transformation pathways for dimethyl carbonate in the environment are expected to be hydrolysis and transesterification. Hydrolysis would lead to the formation of methanol and carbon dioxide, essentially reversing its synthesis reaction. researchgate.net The use of this compound would allow researchers to trace the deuterated methanol (CD₃OH) product, confirming this pathway and quantifying its rate under various environmental conditions.

Furthermore, Dimethyl carbonate can act as a methylating agent. iupac.orgrsc.org Isotopic labeling helps to investigate its potential to methylate other environmental contaminants or natural organic matter. By tracking the transfer of the deuterated methyl group (-CD₃) to other molecules, scientists can assess the environmental impact of this reactivity. Such mechanistic studies, often performed under controlled laboratory conditions simulating natural environments, provide the data needed to model the behavior and lifecycle of carbonate-based compounds released into the ecosystem. chemdox.com

Investigating Transformation Mechanisms with this compound

| Transformation Pathway | Investigative Role of this compound | Expected Labeled Product | Significance |

|---|---|---|---|

| Hydrolysis | Traces the fate of the methyl groups upon reaction with water. | Methanol-d4 (B120146) (CD₃OD) or Methanol-d3 (CD₃OH) | Confirms the degradation pathway and helps determine the half-life of DMC in aqueous environments. |

| Transesterification | Tracks the transfer of the methoxy (B1213986) group to other alcohols or hydroxyl-containing compounds in the environment. | Deuterated methyl esters or ethers | Elucidates the potential for DMC to react with and transform other organic compounds. |

| Methylation | Acts as a tracer for the transfer of the methyl group to nucleophiles (e.g., amines, phenols) present in the environment. | N- or O-deuteromethylated compounds | Assesses the potential for environmental methylation reactions, which could alter the properties and toxicity of other substances. iupac.org |

Computational Chemistry and Theoretical Modeling of Dimethyl D6 Carbonate Systems

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method to investigate the electronic structure and properties of molecules like DMC-d6. nih.govmdpi.com By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular parameters with a favorable balance of accuracy and computational cost. aps.org

Prediction of Spectroscopic Parameters and Isotope Shifts

DFT calculations are instrumental in predicting vibrational spectra (infrared and Raman) for different conformers of dimethyl carbonate, such as the cis-cis and cis-trans forms. rsc.org These calculations help in assigning experimentally observed spectral features to specific molecular motions. The substitution of hydrogen with deuterium (B1214612) in DMC-d6 leads to predictable shifts in vibrational frequencies, a phenomenon known as the kinetic isotope effect, which can be accurately modeled by DFT. researchgate.net These isotope shifts serve as a sensitive probe of the molecular force field and local chemical environment.

Furthermore, DFT can be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. science.gov For instance, calculations can help to distinguish between different conformers and to understand how factors like solvent effects influence the NMR spectra of deuterated carbonates.

Below is an interactive data table summarizing theoretically calculated and experimentally observed vibrational frequencies for key modes in dimethyl carbonate and the expected shifts upon deuteration.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (DMC) | Experimental Frequency (cm⁻¹) (DMC) | Predicted Shift for DMC-d6 (cm⁻¹) |

| C=O Stretch | Carbonyl | ~1750 | ~1750 | Minimal |

| C-O Stretch | Ester | ~1250 | ~1250 | Minimal |

| CH₃ Rock | Methyl | ~1180 | ~1180 | Significant |

| CH₃ Asymmetric Stretch | Methyl | ~2950 | ~2950 | Significant |

| CH₃ Symmetric Stretch | Methyl | ~2850 | ~2850 | Significant |

Note: The exact frequencies can vary depending on the level of theory and basis set used in the DFT calculations, as well as the experimental conditions (e.g., phase, solvent).

Elucidation of Reaction Transition States and Energy Landscapes with Deuterium Substitution

DFT is a cornerstone for mapping out the potential energy surfaces of chemical reactions involving DMC. acs.orgsigmaaldrich.com It enables the location and characterization of transition states, which are the highest energy points along a reaction pathway, and the calculation of activation energies. researchgate.netrsc.org This information is crucial for understanding reaction mechanisms and predicting reaction rates.

Molecular Dynamics (MD) Simulations for Solvation and Transport Phenomena

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time evolution of a system of atoms and molecules. researchgate.net By solving Newton's equations of motion for a large ensemble of particles, MD simulations can reveal the dynamic behavior of DMC-d6 in various chemical environments.

Modeling Dynamic Behavior of Dimethyl-d6 Carbonate in Complex Chemical Environments

MD simulations are particularly well-suited for studying the behavior of DMC-d6 in complex mixtures, such as the electrolytes used in lithium-ion batteries. These electrolytes often consist of a salt (e.g., LiPF₆) dissolved in a mixture of carbonate solvents, including DMC. nih.govrsc.org MD simulations can model the conformational dynamics of DMC-d6 molecules, showing how the presence of ions and other solvent molecules influences the equilibrium between different conformers. rsc.orgresearchgate.net This is significant because the polarity and solvating power of DMC are dependent on its conformation.

Understanding Ion-Solvent Interactions and Diffusion Processes

A key application of MD simulations is the study of ion solvation and transport in electrolyte solutions. researchgate.net Simulations can provide detailed information about the structure of the solvation shells of ions, revealing how many DMC-d6 molecules surround a cation like Li⁺ and their preferred orientation. karazin.uaresearchgate.net This is critical for understanding the desolvation process that occurs at the electrode-electrolyte interface, a crucial step in battery charging and discharging. wiley.comosti.gov

MD simulations can also be used to calculate transport properties such as diffusion coefficients and ionic conductivity. aip.orgresearchgate.net By tracking the movement of ions and solvent molecules over time, these simulations can elucidate the mechanisms of ion transport, distinguishing between vehicular motion (where the ion moves with its solvation shell) and structural diffusion (where the ion hops between solvent molecules). The deuteration in DMC-d6 can subtly affect these diffusion processes due to the change in mass and vibrational properties, which can be captured by carefully parameterized MD simulations.

Quantum Chemical Approaches to Isotope Effects and Reaction Mechanism Prediction

Quantum chemical methods, encompassing both DFT and higher-level ab initio calculations, are fundamental for a deep understanding of isotope effects and for the predictive modeling of reaction mechanisms involving DMC-d6. nih.govmit.edu

These methods allow for the precise calculation of zero-point vibrational energies (ZPVEs), which are key to understanding kinetic isotope effects. The difference in ZPVE between the C-H and C-D bonds is the primary origin of the deuterium kinetic isotope effect. Quantum chemical calculations can predict the magnitude of this effect for various proposed reaction steps, and by comparing these predictions with experimental data, researchers can validate or refute potential reaction mechanisms. escholarship.org

Furthermore, quantum chemistry provides the tools to explore unknown reaction pathways and to design new catalysts or reaction conditions. nih.gov For example, by calculating the reaction barriers for different potential side reactions, it is possible to predict the selectivity of a given chemical transformation. rsc.org In the context of DMC-d6, these predictive capabilities can be used to understand its stability in various applications and to guide the development of new processes where it might be used as a reactant or solvent.

Emerging Research Frontiers and Methodological Innovations

Development of Advanced Analytical Methodologies Utilizing Deuterated Carbonates

The unique properties of deuterated compounds, such as Dimethyl-d6 carbonate, have spurred the development of advanced analytical methodologies. These compounds are instrumental in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, where they enhance analytical precision. adesisinc.com In NMR, deuterated solvents, including deuterated carbonates, are used to minimize interference from naturally abundant hydrogen isotopes, leading to clearer spectra and more accurate structural information. clearsynth.com

A primary application of this compound is as an internal standard in analytical chemistry. carlroth.comthalesnano.com Internal standards are crucial for improving the accuracy and reliability of quantitative analyses, particularly in mass spectrometry. thalesnano.com By adding a known quantity of a deuterated standard, such as this compound, to a sample, analysts can correct for variations in sample preparation and instrument response. This is because the deuterated standard behaves almost identically to its non-deuterated counterpart during extraction and ionization but can be distinguished by its higher mass. acs.org This technique significantly improves the precision of quantifying target compounds. thalesnano.comresearchgate.net For instance, the use of deuterated internal standards like DMS-d6 has been shown to achieve high precision in replicate determinations. researchgate.net

The development of these methodologies is critical for various fields, including pharmaceutical research, environmental analysis, and metabolomics. adesisinc.commusechem.com In pharmaceutical research, for example, accurately quantifying drug molecules and their metabolites in biological samples is essential for understanding their pharmacokinetics. thalesnano.com The use of deuterated internal standards allows for robust and reliable quantification, even at low concentrations.

Below is a table summarizing the key analytical applications of deuterated carbonates:

| Analytical Technique | Role of Deuterated Carbonate | Key Advantage |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Deuterated Solvent | Reduces solvent signals, enabling clearer observation of the analyte's spectrum. carlroth.com |

| Mass Spectrometry (MS) | Internal Standard | Improves accuracy and precision of quantification by correcting for analytical variability. thalesnano.combeilstein-journals.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal Standard | Enables precise quantification of volatile and semi-volatile compounds. carlroth.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Internal Standard | Facilitates accurate quantification of non-volatile compounds in complex matrices. carlroth.com |

Novel Applications of this compound in Catalysis and Green Chemistry Research

Dimethyl carbonate (DMC) itself is recognized as a green reagent due to its low toxicity, biodegradability, and good miscibility with water. researchgate.netrsc.org Its deuterated counterpart, this compound, is finding novel applications in catalysis and green chemistry research, primarily as a tool for mechanistic studies. thalesnano.comscielo.org.mx

In catalysis research, isotopic labeling with deuterium (B1214612) is a powerful technique for elucidating reaction mechanisms. thalesnano.comnumberanalytics.com By strategically replacing hydrogen with deuterium in a reactant molecule, researchers can track the movement of atoms throughout a chemical transformation. numberanalytics.com This provides invaluable insights into reaction pathways, the role of the catalyst, and the nature of transition states. thalesnano.comnumberanalytics.com For example, deuterium labeling has been instrumental in understanding hydrogenation and oxidation reactions. numberanalytics.com

The use of deuterated compounds like this compound is particularly relevant in the context of green chemistry, which emphasizes the development of more sustainable chemical processes. scielo.org.mx Understanding reaction mechanisms is key to designing more efficient and selective catalysts, which in turn leads to waste reduction and lower energy consumption. numberanalytics.com

Recent research has explored the use of various catalysts for the synthesis of dimethyl carbonate, often with a focus on green chemistry principles. mdpi.commdpi.com These studies investigate different catalytic systems, including metal oxides and basic zeolites, for the direct synthesis of DMC from carbon dioxide and methanol (B129727). mdpi.comscirp.org While these studies may not directly use this compound, the mechanistic insights gained from isotopic labeling studies are crucial for advancing this field. For instance, understanding how a catalyst activates methanol and carbon dioxide at a molecular level can guide the development of more effective catalysts for DMC synthesis. mdpi.com

Furthermore, deuteration can be employed in continuous-flow catalytic processes, which are considered a greener alternative to traditional batch reactions. A continuous-flow deuterodehalogenation approach has been described using propylene (B89431) carbonate, another green solvent. rsc.org This highlights the growing interest in combining deuteration techniques with sustainable chemical manufacturing methods.

The table below outlines research findings related to the use of deuterated compounds in catalysis and green chemistry:

| Research Area | Application of Deuteration | Significance in Green Chemistry |

|---|---|---|

| Mechanistic Studies of Catalysis | Tracking atomic pathways in reactions like hydrogenation and oxidation. numberanalytics.com | Enables the design of more efficient and selective catalysts, reducing waste and energy use. numberanalytics.com |

| Development of Sustainable Synthesis Routes | Investigating mechanisms for direct DMC synthesis from CO2 and methanol. mdpi.comcardiff.ac.uk | Contributes to the utilization of CO2 as a chemical feedstock, promoting a circular economy. cardiff.ac.uk |

| Continuous-Flow Catalysis | Performing deuterodehalogenation in green solvents like propylene carbonate. rsc.org | Advances the adoption of more sustainable manufacturing processes. |

| Improving Drug Stability | Introducing deuterium to enhance resistance to metabolic degradation. researchgate.netmdpi.com | Can lead to lower dosages and fewer side effects, aligning with the goals of safer chemical design. researchgate.net |

Interdisciplinary Research Integrating Isotopic Tracers in Advanced Materials Development

The application of isotopic tracers, including deuterated compounds, extends beyond chemistry into the realm of advanced materials development. iaea.orgnih.gov In this interdisciplinary field, the unique properties of isotopes are leveraged to understand and improve the performance of materials.

One key area is the study of polymers. Deuterated polymers offer enhanced stability and provide distinct spectroscopic signatures, which are valuable for precise characterization and understanding material properties. resolvemass.ca The substitution of hydrogen with deuterium can improve the stability of materials, which is particularly beneficial in high-performance applications or harsh environmental conditions. resolvemass.ca

Isotopic labeling is also being used to investigate energy storage mechanisms in devices like batteries. numberanalytics.com By tracking the movement of ions during charging and discharging cycles, researchers can gain insights into the degradation processes that limit the lifespan of these devices. numberanalytics.com This knowledge is crucial for developing more durable and efficient energy storage solutions.

Furthermore, the principles of isotopic labeling are applied in environmental research to track pollutants and understand ecological cycles. adesisinc.comiaea.org While not a direct application of this compound, this demonstrates the broad utility of isotopic tracers in addressing complex scientific challenges that often require an interdisciplinary approach.

The integration of isotopic tracers in materials science is a growing field with the potential to drive significant innovations. The ability to probe materials at the molecular level provides a powerful tool for designing next-generation materials with tailored properties.

Future Directions in Deuterated Compound Synthesis and Application in Chemical Science

The field of deuterated compound synthesis is continuously evolving, driven by the increasing demand for these materials in various areas of chemical science. solubilityofthings.comresearchgate.net Future research is expected to focus on developing more efficient, cost-effective, and sustainable methods for producing deuterated compounds. musechem.com

One of the major challenges is the cost and complexity of current synthesis methods. resolvemass.ca Researchers are exploring new catalysts and reaction conditions to improve yields and reduce the environmental impact of these processes. acs.orgmusechem.com This includes the development of novel catalytic systems, such as those based on earth-abundant metals, and the use of greener solvents and reagents. researchgate.netulpgc.es

There is also a growing interest in late-stage deuteration, where deuterium is introduced into a molecule at a later step in the synthetic sequence. acs.org This approach is particularly valuable in drug discovery, as it allows for the rapid preparation of deuterated analogs of complex molecules for biological evaluation. nih.gov

In terms of applications, the use of deuterated compounds is expected to expand further in pharmaceutical research, particularly in the development of new drugs with improved pharmacokinetic profiles. thalesnano.comnih.gov The ability of deuterium to slow down metabolic processes can lead to drugs that are more stable and have a longer duration of action. researchgate.net In fact, the first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, and a de novo deuterated drug, deucravacitinib, was approved in 2022, highlighting the growing importance of this strategy. nih.gov

Moreover, the application of deuterated compounds in materials science is a promising area for future research. As our understanding of the effects of isotopic substitution on material properties grows, we can expect to see the development of new materials with enhanced performance characteristics. researchgate.net

The table below summarizes the future directions in the synthesis and application of deuterated compounds:

| Area | Future Focus | Potential Impact |

|---|---|---|

| Synthesis | Development of more efficient, cost-effective, and sustainable methods. musechem.com | Increased accessibility of deuterated compounds for research and industrial applications. resolvemass.ca |

| Catalysis | Exploration of new catalysts, including those based on earth-abundant metals. ulpgc.es | Greener and more economical synthesis of deuterated compounds. |

| Pharmaceuticals | Expansion of deuteration strategies in drug discovery to improve pharmacokinetic properties. thalesnano.comnih.gov | Development of safer and more effective drugs with lower dosages. researchgate.net |

| Materials Science | Design of advanced materials with enhanced stability and performance through isotopic substitution. resolvemass.caresearchgate.net | Creation of novel materials for applications in energy, electronics, and other high-tech fields. |

Q & A

Q. How can researchers confirm the identity and isotopic purity of dimethyl-d6 carbonate in synthetic mixtures?

To verify identity and isotopic purity, use nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR to confirm deuterium substitution at methyl groups) and high-resolution mass spectrometry (HRMS) to analyze molecular ion peaks and isotopic patterns. Cross-reference spectral data with literature values for this compound (CAS 108481-44-3) and compare with non-deuterated analogs . For isotopic quantification, gas chromatography-mass spectrometry (GC-MS) with deuterium-specific calibration curves is recommended.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow strict ventilation controls, avoid inhalation/ingestion, and use PPE (gloves, lab coats, goggles). Store in sealed containers in well-ventilated, locked areas. In case of spills, evacuate non-essential personnel, neutralize with inert absorbents, and dispose via approved waste facilities. Consult SDS guidelines for deuterated solvents, which emphasize avoiding ignition sources due to potential explosive vapor-air mixtures .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Conduct stability studies using accelerated degradation tests (e.g., exposure to light, heat, or humidity). Monitor decomposition via Fourier-transform infrared spectroscopy (FTIR) for carbonyl group integrity and GC-MS to detect breakdown products like methanol-d3 or CO₂. Compare kinetic stability with non-deuterated dimethyl carbonate to evaluate isotopic effects on reactivity .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence reaction kinetics in organic synthesis?

Deuterium’s kinetic isotope effect (KIE) reduces reaction rates in bond-cleavage steps (e.g., transesterification or nucleophilic substitution). Design experiments to measure rate constants () using comparative studies with non-deuterated analogs. For example, in carbonate esterifications, track deuterium’s impact on activation energy via Arrhenius plots and density functional theory (DFT) calculations to model transition states .

Q. What strategies optimize the synthesis of this compound for mechanistic studies?

Use CeO₂-based catalysts to enhance CO₂ and methanol-d3 coupling efficiency. Optimize parameters (temperature: 100–150°C, pressure: 2–5 MPa) and characterize surface intermediates via in situ diffuse reflectance infrared Fourier-transform spectroscopy (DRIFTS). Compare yields with non-deuterated systems to identify isotopic bottlenecks .

Q. How can contradictions in experimental data involving this compound be resolved?

Apply statistical tools (e.g., ANOVA or t-tests) to evaluate reproducibility. Cross-validate results with multiple analytical techniques (e.g., NMR, GC-MS, and X-ray crystallography). Reconcile discrepancies by reviewing isotopic cross-contamination risks or side reactions (e.g., hydrolysis pathways) documented in scoping reviews .

Q. What role does this compound play in isotopic labeling for metabolic tracing studies?

Use -labeled this compound to track methyl group transfer in lipid or nucleic acid biosynthesis. Combine with LC-MS/MS to quantify isotopic incorporation rates in biological matrices. Validate protocols using negative controls (non-deuterated analogs) to distinguish background noise .

Q. How should researchers design experiments to reproduce literature-reported results with this compound?

Extract detailed protocols from primary literature (e.g., catalyst preparation, reaction stoichiometry) and replicate using identical equipment (e.g., autoclave reactors). Address variability by documenting batch-to-batch deuterium purity (≥99.5% atom D) and solvent dryness. Use platforms like SciFinder or Web of Science to verify cited methods and update parameters for modern instrumentation .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.